5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline
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Overview
Description
5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline: is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.74 g/mol . This compound is characterized by the presence of a chloro-substituted aniline group attached to a dihydroindenyl ether moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,3-dihydro-1H-indene-5-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group, which is a crucial step in the synthesis of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Mechanism of Action
The exact mechanism of action of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its aniline and dihydroindenyl ether moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the dihydroindenyl ether moiety.
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of the dihydroindenyl ether moiety.
2-(2,3-Dihydro-1H-inden-5-yloxy)aniline: Lacks the chloro substituent.
Uniqueness:
- The presence of both the chloro and dihydroindenyl ether moieties makes 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLOCJUCQARQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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